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Compound of Interest

Compound Name: (5-Bromohexyl)benzene
CAS No.: 105474-17-7
Cat. No.: B15423337
Get Quote
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Executive Summary

(5-Bromohexyl)benzene (C12H17Br) is a secondary alkyl halide linked to an aromatic ring. Its
mass spectrum is characterized by a unique interplay between the stability of the aromatic
system and the lability of the carbon-bromine bond.

Key Diagnostic Features:

e Molecular lon (M+): Distinct 1:1 doublet at m/z 240 and 242 (characteristic of 7°Br/31Br
isotopes).

e Base Peak:m/z 91 (Tropylium ion), confirming the alkylbenzene substructure.[1]

+ Diagnostic Fragment:m/z 161 (M — Br). This peak is significantly more intense in this isomer
than in its terminal analog, (6-bromohexyl)benzene, due to the formation of a stable
secondary carbocation.

+ Rearrangement lon:m/z 92 (McLafferty rearrangement), confirming an alkyl chain of at least
3 carbons attached to the benzene ring.
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Structural Analysis & Fragmentation Logic

The fragmentation behavior is governed by three competing mechanisms: Benzylic Cleavage,
Halogen Elimination, and McLafferty Rearrangement.

Mechanism A: Formation of the Tropylium lon (Base
Peak)

The most dominant pathway for alkylbenzenes is the cleavage of the benzylic bond.

lonization generates the radical cation [M]*".

Homolytic cleavage occurs at the C1-C2 bond (beta to the ring).

This releases a neutral bromoalkyl radical and the benzyl cation (C7H7%).

The benzyl cation rearranges to the highly stable, seven-membered Tropylium ion (m/z 91).

Mechanism B: Carbon-Bromine Cleavage (The
"Secondary" Signature)

This pathway distinguishes (5-bromohexyl)benzene from its primary isomer, (6-
bromohexyl)benzene.

e The C-Br bond is relatively weak. Cleavage yields a bromine radical (Br') and a carbocation
at m/z 161 (C12Ha7%).

o Crucial Difference: In (5-bromohexyl)benzene, the resulting charge is on C5, a secondary
carbocation. This ion is stabilized by hyperconjugation and can undergo intramolecular
cyclization (attacking the benzene ring) to form a stable tetralin-like derivative.

o Contrast: In the (6-bromohexyl) isomer, loss of Br creates an unstable primary carbocation.
Consequently, the m/z 161 peak is significantly weaker in the primary isomer spectrum.

Mechanism C: McLafferty Rearrangement

The alkyl chain length (6 carbons) permits a 6-membered transition state involving the benzene
ring.
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» A gamma-hydrogen (on C3 relative to the ring) transfers to the pi-system of the benzene.
o Beta-cleavage occurs between C1 and C2.

o Result: A neutral alkene fragment (5-bromo-1-hexene) and the methylenecyclohexadiene
radical cation (m/z 92), which tautomerizes to the toluene radical cation.

Comparative Analysis: Product vs. Alternatives

The following table contrasts the spectral signatures of (5-Bromohexyl)benzene with its most
common "look-alikes."

(5- (6-
Feature Bromohexyl)benzen Bromohexyl)benzen Hexylbenzene
e e

Secondary Bromide

Structure (C5) Primary Bromide (C6)  No Halogen
240/ 242 (1:1 240/ 242 (1:1 ]

Molecular lon (M%) 162 (Single Peak)
Doublet) Doublet)

Base Peak m/z 91 (Tropylium) m/z 91 (Tropylium) m/z 91 (Tropylium)
m/z 161 (Strong) m/z 161 (Weak)

M — Br Peak ] ) N/A
(Stable 2° Cation) (Unstable 1° Cation)

McLafferty lon m/z 92 m/z 92 m/z 92
High abundance of Low abundance of Absence of isotope

Key Distinction
m/z 161 m/z 161 pattern

Visualization of Fragmentation Pathways

The diagram below illustrates the competing fragmentation pathways, highlighting the
formation of the diagnostic m/z 161 ion specific to the secondary bromide.
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Caption: Fragmentation pathways of (5-Bromohexyl)benzene. The green path (m/z 161) is the

key differentiator from primary bromide isomers.

Experimental Protocol for Validation

To reproduce these results and ensure accurate identification, follow this standard GC-MS

protocol.

Sample Preparation

¢ Solvent: Dissolve 1 mg of (5-Bromohexyl)benzene in 1 mL of HPLC-grade

Dichloromethane (DCM) or Hexane.

+ Concentration: Final concentration should be approx. 100 ppm to avoid detector saturation.

GC-MS Conditions
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Parameter Setting Rationale
DB-5ms (30m x 0.25mm X Standard non-polar phase for
Column _
0.25um) aromatic hydrocarbons.
) ) ] Constant flow for reproducible
Carrier Gas Helium @ 1.0 mL/min o
retention times.
Ensures rapid volatilization
Inlet Temp 250°C ] ]
without thermal degradation.
Electron lonization (El) @ 70 Standard energy for library
lon Source

eV

comparison.

Source Temp

230°C

Prevents condensation of high-

boiling fragments.

Scan Range

m/z 40 — 300

Covers low mass fragments

and the molecular ion cluster.

Oven Program

60°C (1 min) - 20°C/min -
280°C (5 min)

Rapid ramp separates isomers
based on boiling point (2° vs
1°).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. GCMS Section 6.9.5 [people.whitman.edu]

2. Benzene [webbook.nist.gov]

3. Benzene, bromo- [webbook.nist.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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